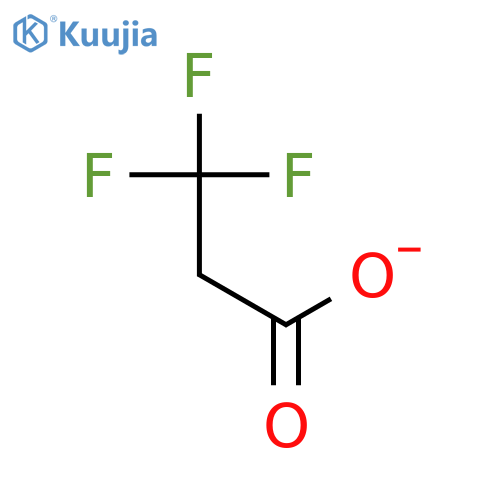Cas no 2516-99-6 (3,3,3-Trifluoropropanoic acid)

3,3,3-Trifluoropropanoic acid structure
商品名:3,3,3-Trifluoropropanoic acid
3,3,3-Trifluoropropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3,3,3-trifluoropropionic acid
- TFPA
- RARECHEM AL BE 1046
- 3,3,3-TRIFLUOROPROPANOICACID
- Trifluoromethylacetic acid
- propanoic acid, 3,3,3-trifluoro-
- 2-trifluoromethylacetic acid
- 3,3,3-trifluoroacetic acid
- 3,3,3-trifluoromethylpropionic acid
- 3,3,3-trifluoro-propionic acid
- C3H3F3O2
- PROPANOIC ACID,3,3,3-TRIFLUORO
- Propionicacid, 3,3,3-trifluoro- (7CI,8CI)
- b,b,b-Trifluoropropionic acid
- 3,3,3-Trifluoropropanoic acid
- trifluoromethyl acetic acid
- KSC203O6P
- 3,3,3-tri-fluoropropionic acid
- 3,3,3-trifluoro-propanoic acid
- 3,3,3,-trifluoropropionic acid
- 3,3,3-trifluoro propanoic acid
- NOCAS_893586
- KSNKQ
- J-511050
- CS-0051640
- BP-13309
- T1713
- 3,3,3-Trifluoropropionic acid, 98%
- 1:2 fluorotelomer carboxylic acid
- 2516-99-6
- FT-PFCA; C3H3F3O2
- AS-38506
- EN300-26707
- 1:2 fluorotelomer acid
- AB04100
- AKOS000200428
- CHEMBL448844
- SIBLLOQSMPMYAX-UHFFFAOYSA-N
- MFCD00153292
- AMY6809
- FT-0613979
- F0001-0847
- SCHEMBL185832
- DTXSID70380740
- ALBB-012053
- DB-001242
- BBL100272
- STL553838
- DTXCID00331765
- 629-437-0
-
- MDL: MFCD00153292
- インチ: 1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)
- InChIKey: KSNKQSPJFRQSEI-UHFFFAOYSA-N
- ほほえんだ: FC(C([H])([H])C(=O)O[H])(F)F
- BRN: 1751796
計算された属性
- せいみつぶんしりょう: 128.008514g/mol
- ひょうめんでんか: 0
- XLogP3: 0.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 1
- どういたいしつりょう: 128.008514g/mol
- 単一同位体質量: 128.008514g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 8
- 複雑さ: 95.2
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 1.45 g/mL at 25 °C(lit.)
- ゆうかいてん: 9.7 °C (lit.)
- ふってん: 153°C(lit.)
- フラッシュポイント: 華氏温度:197.6°f< br / >摂氏度:92°C< br / >
- 屈折率: n20/D 1.333(lit.)
- PSA: 37.30000
- LogP: 1.02340
- ようかいせい: 未確定
3,3,3-Trifluoropropanoic acid セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226-H290-H314
- 警告文: P210-P233-P234-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P403+P235-P405-P406-P501
- 危険物輸送番号:UN 3265 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:

- ちょぞうじょうけん:2-8 °C
- 包装カテゴリ:II
- 危険レベル:8
- 危険レベル:8
- 包装グループ:III
- リスク用語:R34
- 包装等級:II
- セキュリティ用語:8
3,3,3-Trifluoropropanoic acid 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
3,3,3-Trifluoropropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122280-10g |
3,3,3-Trifluoropropanoic acid |
2516-99-6 | 98% | 10g |
¥229 | 2023-04-14 | |
| Enamine | EN300-26707-5.0g |
3,3,3-trifluoropropanoic acid |
2516-99-6 | 95% | 5g |
$58.0 | 2023-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122280-5g |
3,3,3-Trifluoropropanoic acid |
2516-99-6 | 98% | 5g |
¥139 | 2023-04-14 | |
| Enamine | EN300-26707-1g |
3,3,3-trifluoropropanoic acid |
2516-99-6 | 95% | 1g |
$26.0 | 2023-09-11 | |
| Enamine | EN300-26707-25g |
3,3,3-trifluoropropanoic acid |
2516-99-6 | 95% | 25g |
$173.0 | 2023-09-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T830345-5g |
3,3,3-Trifluoropropionic acid |
2516-99-6 | 97% | 5g |
¥264.00 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63890-1g |
3,3,3-Trifluoropropanoic acid |
2516-99-6 | 97% | 1g |
¥27.0 | 2023-09-06 | |
| Life Chemicals | F0001-0847-10g |
3,3,3-Trifluoropropanoic acid |
2516-99-6 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
| Apollo Scientific | PC7820A-5g |
3,3,3-Trifluoropropanoic acid |
2516-99-6 | 97% | 5g |
£18.00 | 2024-07-28 | |
| Life Chemicals | F0001-0847-5g |
3,3,3-Trifluoropropanoic acid |
2516-99-6 | 95%+ | 5g |
$60.0 | 2023-09-07 |
3,3,3-Trifluoropropanoic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2516-99-6)3,3,3-Trifluoropropanoicacid
注文番号:LE14673
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:11
価格 ($):discuss personally
3,3,3-Trifluoropropanoic acid 関連文献
-
Valeria Ochoa-Herrera,Jim A. Field,Antonia Luna-Velasco,Reyes Sierra-Alvarez Environ. Sci.: Processes Impacts 2016 18 1236
-
María Anti?olo,Elena Jiménez,José Albaladejo Phys. Chem. Chem. Phys. 2011 13 15936
-
Christopher P. Gordon,Kelly A. Young,Lacey Hizartzidis,Fiona M. Deane,Adam McCluskey Org. Biomol. Chem. 2011 9 1419
-
4. Facile synthesis of 1-trifluoromethylalkenes via the decarboxylation of α-trifluoromethyl-β-lactonesP. Veeraraghavan Ramachandran,Barnabas Otoo Chem. Commun. 2015 51 12388
-
5. Facile synthesis of 1-trifluoromethylalkenes via the decarboxylation of α-trifluoromethyl-β-lactonesP. Veeraraghavan Ramachandran,Barnabas Otoo Chem. Commun. 2015 51 12388
2516-99-6 (3,3,3-Trifluoropropanoic acid) 関連製品
- 356-42-3(Pentafluoropropionic anhydride)
- 371-26-6(4,4,4-Trifluoro Ethyl Ester Butanoic Acid)
- 381-98-6(2-(trifluoromethyl)prop-2-enoic acid)
- 382-43-4(3,3,3-Trifluoro-2-(hydroxymethyl)propanoic Acid)
- 155142-69-1(3,3-Difluoropropanoic acid)
- 348-75-4(4,4,4-trifluoro-3-methylbutanoic acid)
- 32042-38-9(2,2,2-Trifluoroethyl Formate)
- 406-93-9(4,4,4-trifluorobutanoic acid)
- 56-40-6(Glycine)
- 80474-14-2(Fluticasone propionate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2516-99-6)3,3,3-Trifluoropropionic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2516-99-6)三氟丙酸

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



